![molecular formula C36H48N4O7 B141861 Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide CAS No. 152015-61-7](/img/structure/B141861.png)
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is C36H48N4O7 . Its molecular weight is 648.79 . The structure includes a benzyl group, three leucine residues, and a 4-methyl-coumaryl-7-amide group .Physical And Chemical Properties Analysis
The boiling point of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is predicted to be 887.7±65.0 °C . Its density is predicted to be 1.174±0.06 g/cm3 . It is soluble in acetone, DMF, and DMSO . The compound is a solid at room temperature .科学的研究の応用
Proteasome Inhibition
“Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide” has been identified as a proteasome inhibitor . Proteasomes are protein complexes that break down proteins in cells, and their inhibition can have significant effects on cellular processes. This makes the compound potentially useful in research into diseases where proteasome activity is a factor, such as cancer and neurodegenerative disorders.
Study of Immune Responses
The compound has been used in studies investigating immune responses. For example, it has been used to measure the enzyme activity of recombinant NfCB, a cathepsin B-like cysteine protease from Naegleria fowleri . This enzyme induced an elevated production of several pro-inflammatory cytokines in BV-2 microglial cells, suggesting that it can induce a pro-inflammatory immune response .
Pathogenicity Studies
The compound’s role as a proteasome inhibitor also makes it useful in studying the pathogenicity of certain organisms. For example, it has been used in research into Naegleria fowleri, a protozoan parasite that can cause primary amoebic meningoencephalitis (PAM), a fatal brain infection in humans .
作用機序
Target of Action
The primary target of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is the proteasome , a cellular complex that breaks down proteins . This compound acts as a proteasome inhibitor .
Mode of Action
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide interacts with the proteasome and blocks its action . This prevents the proteasome from breaking down proteins, leading to changes in cellular processes that depend on protein degradation.
特性
{ "Design of the Synthesis Pathway": "The compound 'Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide' can be synthesized using solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Leu-OH", "Fmoc-Lys(Boc)-OH", "4-methyl-coumarin-7-carboxylic acid", "DIC", "HOBt", "DMF", "DIEA", "TFA", "DCM", "piperidine", "benzyl chloroformate", "DMAP", "HCl", "NaOH", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "1. Loading Fmoc-Leu-OH onto resin", "2. Coupling Fmoc-Leu-OH with DIC and HOBt", "3. Deprotecting Fmoc group with 20% piperidine in DMF", "4. Repeating steps 2 and 3 for the next two Leu residues", "5. Coupling Fmoc-Lys(Boc)-OH with DIC and HOBt", "6. Deprotecting Fmoc group with 20% piperidine in DMF", "7. Deprotecting Boc group with 50% TFA in DCM", "8. Coupling 4-methyl-coumarin-7-carboxylic acid with DIC and HOBt", "9. Activating resin with 20% benzyl chloroformate and 2% DMAP in DMF", "10. Coupling the deprotected Fmoc-Leu-Leu-Leu and Fmoc-Lys(Boc) onto the activated resin", "11. Deprotecting side chain protecting groups with 20% piperidine in DMF", "12. Cleaving the peptide from resin with 95% TFA, 2.5% H2O, and 2.5% triisopropylsilane", "13. Purifying the crude peptide by HPLC", "14. Characterizing the final product by NMR and mass spectrometry" ] } | |
CAS番号 |
152015-61-7 |
製品名 |
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide |
分子式 |
C36H48N4O7 |
分子量 |
648.8 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |
InChIキー |
WYINEYKFNBTACN-DTXPUJKBSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
外観 |
Assay:≥98%A solid |
その他のCAS番号 |
152015-61-7 |
同義語 |
enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。